Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
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Overview
Description
Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound with the molecular formula C27H33NO4 and a molecular weight of 435.568 g/mol . This compound is known for its unique structural features, which include a dodecyl ester group attached to a 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the esterification of 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds such as:
Dodecyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate: This compound has a similar structure but with a naphthyl group instead of a phenyl group.
Dodecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate: This compound has a similar core structure but may differ in the position or nature of substituents.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties and applications.
Properties
Molecular Formula |
C27H33NO4 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C27H33NO4/c1-2-3-4-5-6-7-8-9-10-14-19-32-27(31)21-17-18-23-24(20-21)26(30)28(25(23)29)22-15-12-11-13-16-22/h11-13,15-18,20H,2-10,14,19H2,1H3 |
InChI Key |
TZCXOKRQGFGXHD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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